molecular formula C8H4BrF3O2 B2405707 2-Bromophenyl trifluoroacetate CAS No. 36613-46-4

2-Bromophenyl trifluoroacetate

Cat. No. B2405707
CAS RN: 36613-46-4
M. Wt: 269.017
InChI Key: JUAUYDPZUJOURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reaction mechanism of N-(2-bromophenyl)-2,2,2-trifluoroacetamide and terminal alkyne catalyzed by CuI has been investigated . The geometries of the reactants, transition states, intermediates, and products have been optimized completely at B3LY P/6-31+G* level with the validation of the vibration analysis and the energy calculation .

Scientific Research Applications

Synthesis in Liquid Crystal Display Materials

2-Bromophenyl trifluoroacetate is a key intermediate in synthesizing liquid crystal display (LCD) materials. A study by Ren Guo-du (2001) highlights its role in the synthesis of 4-bromo-4'-hydroxybiphenyl, a crucial component in LCDs. The research indicates a higher yield when using trifluoroacetic anhydride in the bromation process.

Role in Nucleophilic Ring Opening of Epoxides

Iron(III) trifluoroacetate, related to this compound, has been used efficiently as a catalyst for the solvolytic and nonsolvolytic nucleophilic ring opening of epoxides. This application, explored by Iranpoor and Adibi (2000), demonstrates the catalyst's utility in producing various 2-halo and 2-nitratoalkanols.

Synthesis of Trifluoroacetimidoyl Halides

The compound is instrumental in the one-pot synthesis of trifluoroacetimidoyl halides. Research by Tamura et al. (1993) shows how trifluoroacetic acid and primary amines can yield trifluoroacetimidoyl chlorides and bromides, highlighting its versatility in organic synthesis.

Liquid Chromatography Applications

The use of trifluoroacetic acid, a compound related to this compound, in liquid chromatography is another significant application. According to Cai and Li (1999), it serves as an effective ion-pair reagent in the separation of small ionizable compounds, demonstrating its utility in analytical chemistry.

Synthesis of Tetrakis(4-bromophenyl)tetraazaporphyrin

A study by Chizhova et al. (2004) details the synthesis of tetrakis(4-bromophenyl)tetraazaporphyrin using trifluoroacetic acid. This highlights the compound's role in synthesizing complex organic structures, which could have various applications in materials science and chemistry.

Safety and Hazards

The safety data sheet for a related compound, 2-Bromophenyl acetate, suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

(2-bromophenyl) 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4-6(5)14-7(13)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAUYDPZUJOURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.